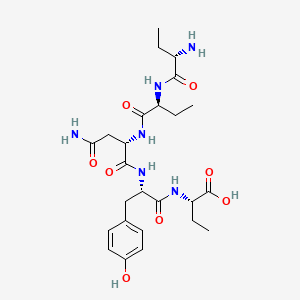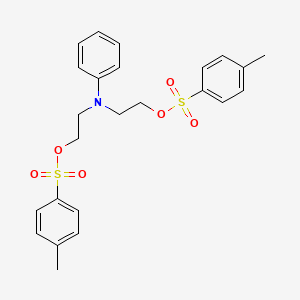
2-(Phenylimino)diethanol di-p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “NIOSH/KM2160000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, and in the blood and urine of workers who are occupationally exposed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/KM2160000” involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/KM2160000” are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/KM2160000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/KM2160000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2160000” depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Applications De Recherche Scientifique
“NIOSH/KM2160000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of “NIOSH/KM2160000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied using various experimental techniques to understand how the compound influences biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “NIOSH/KM2160000” include other chemicals documented in the NIOSH Manual of Analytical Methods. These compounds share similar structural features and chemical properties, making them useful for comparative studies.
Uniqueness: The uniqueness of “NIOSH/KM2160000” lies in its specific applications and the detailed analytical methods developed for its detection and analysis. Compared to other similar compounds, “NIOSH/KM2160000” may have distinct reactivity patterns and applications in different scientific fields .
Conclusion
“NIOSH/KM2160000” is a versatile compound with significant applications in various scientific disciplines. Its detailed preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
3590-12-3 |
|---|---|
Formule moléculaire |
C24H27NO6S2 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H27NO6S2/c1-20-8-12-23(13-9-20)32(26,27)30-18-16-25(22-6-4-3-5-7-22)17-19-31-33(28,29)24-14-10-21(2)11-15-24/h3-15H,16-19H2,1-2H3 |
Clé InChI |
CATMAHFPKNTCAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


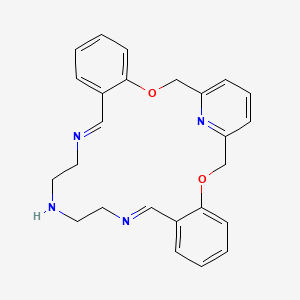
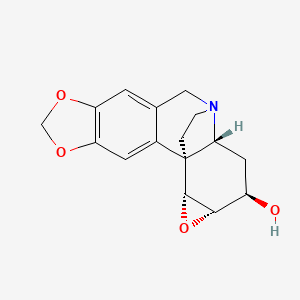

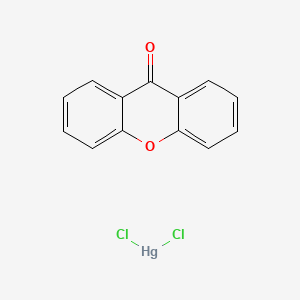


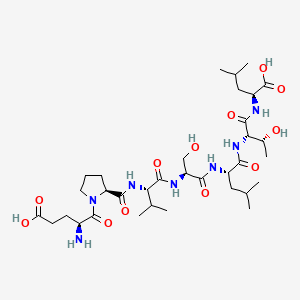

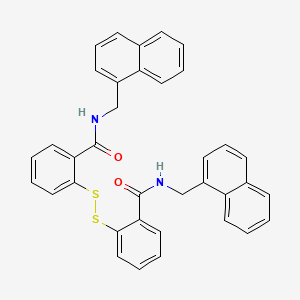
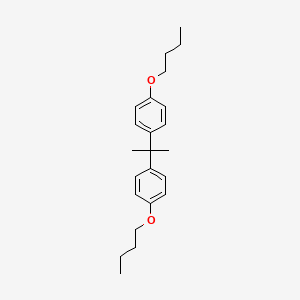
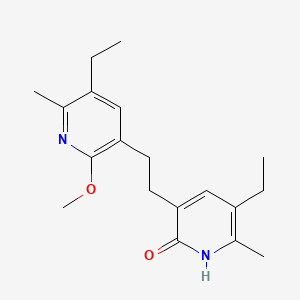

![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
